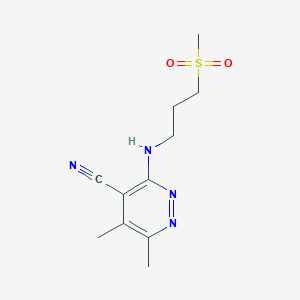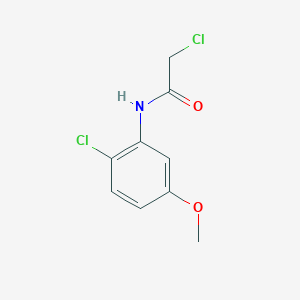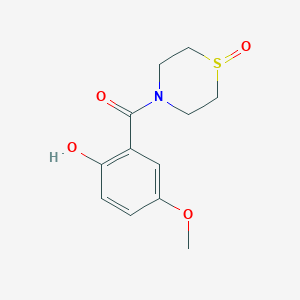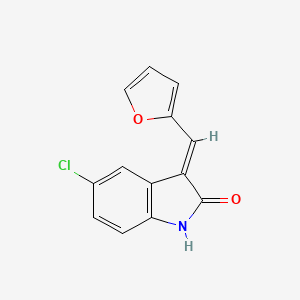
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins in the body.
Biochemical and physiological effects:
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile has been found to have various biochemical and physiological effects. It has been found to have significant antimicrobial activity, as mentioned earlier. It has also been found to have significant anti-inflammatory activity and has been shown to reduce inflammation in various animal models. Additionally, it has been found to have anticancer activity and has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile in lab experiments is its potential for use as an antimicrobial, anti-inflammatory, and anticancer agent. Additionally, its synthesis method is relatively simple, and the compound is relatively stable. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile. One direction is to further investigate its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Additionally, future studies could focus on understanding the mechanism of action and optimizing the use of the compound in lab experiments. Furthermore, studies could investigate the potential use of this compound in drug development and other applications.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile involves the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminopropylmethylsulfonyl chloride and finally with potassium cyanide. The yield of this synthesis method has been reported to be around 50%.
Applications De Recherche Scientifique
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent and has been found to have significant anti-inflammatory activity. Additionally, it has been studied for its potential use as an anticancer agent and has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5,6-dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-8-9(2)14-15-11(10(8)7-12)13-5-4-6-18(3,16)17/h4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDZHPIUMBAOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-(3-methylsulfonylpropylamino)pyridazine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)

![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)


![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)



